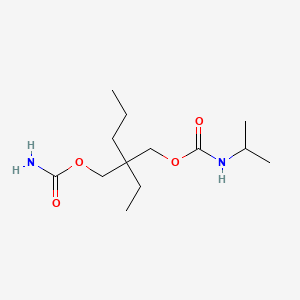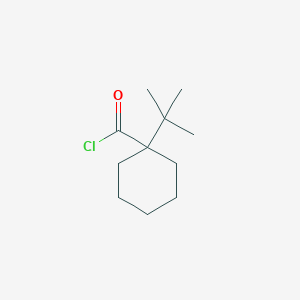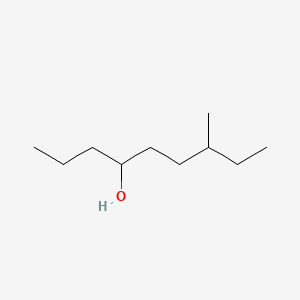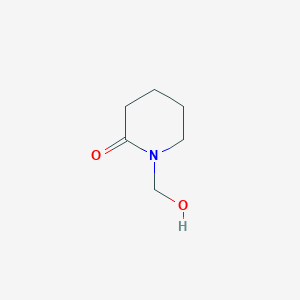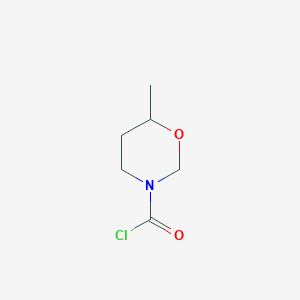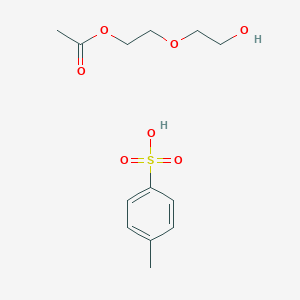
4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) is a useful research compound. Its molecular formula is C13H20O7S and its molecular weight is 320.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions[][1].
Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and acid[][1].
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under basic conditions using bases like sodium hydroxide or potassium carbonate[][1].
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide[][1].
Major Products
Substitution Reactions: The major products are the substituted derivatives of 2-(2-Hydroxyethoxy)ethyl acetate[][1].
Hydrolysis: The major products are diethylene glycol and 4-methylbenzenesulfonic acid[][1].
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various esters and ethers[][1].
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function[][1].
Medicine: It is used in the development of drug delivery systems and as a precursor in the synthesis of pharmaceutical intermediates[][1].
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals[][1].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol mono-p-toluenesulfonate: Similar in structure but lacks the acetate group[][1].
Polyethylene glycol methyl ether tosylate: Contains a polyethylene glycol chain instead of the diethylene glycol chain[][1].
Tetraethylene glycol p-toluenesulfonate: Contains a longer glycol chain, leading to different physical and chemical properties[][1].
Eigenschaften
CAS-Nummer |
26923-87-5 |
|---|---|
Molekularformel |
C13H20O7S |
Molekulargewicht |
320.36 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H12O4/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(8)10-5-4-9-3-2-7/h2-5H,1H3,(H,8,9,10);7H,2-5H2,1H3 |
InChI-Schlüssel |
NNOWXOYONAQLLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



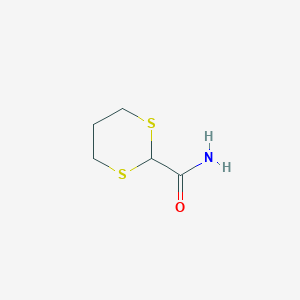
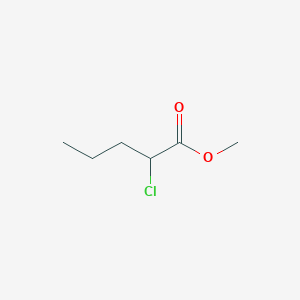
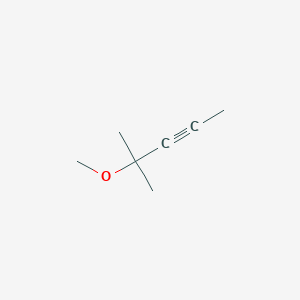
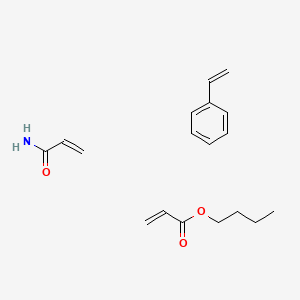
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
